molecular formula C8H8N2O2 B8468996 4-formyl-N-methylpicolinamide

4-formyl-N-methylpicolinamide

Cat. No.: B8468996
M. Wt: 164.16 g/mol
InChI Key: FJSVUVRPMANGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-N-methylpicolinamide is a chemical building block designed for research and development purposes. This compound is part of the N-methylpicolinamide class of molecules, which have demonstrated significant potential in medicinal chemistry, particularly in the discovery of novel antitumor agents . The N-methylpicolinamide scaffold is a privileged structure in drug discovery. Scientific literature shows that derivatives of this core structure have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines, including liver carcinoma (HepG2) and colon carcinoma (HCT116) . Some derivatives function as potent angiogenesis inhibitors and apoptosis inducers, effectively slowing tumor progression in vivo . Other research indicates that specific N-methylpicolinamide-4-thiol derivatives can act as selective kinase inhibitors (e.g., Aurora-B kinase), exhibiting broad-spectrum antiproliferative activities . The formyl group at the 4-position of this compound makes it a versatile intermediate for further chemical transformations, such as condensation reactions, to create a diverse library of compounds for biological screening . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for specific protocol development and handling procedures. Please note: Specific biological activity data (e.g., IC50 values, kinase inhibition profiles) for this compound itself is not available in the current search results, and its properties must be empirically determined.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-formyl-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H8N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-5H,1H3,(H,9,12)

InChI Key

FJSVUVRPMANGIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)C=O

Origin of Product

United States

Chemical Reactions Analysis

4-formyl-N-methylpicolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the sources reviewed . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(4-Aminophenoxy)-N-Methylpicolinamide (CAS 284462-37-9)

  • Structure: Features a 4-aminophenoxy group instead of a formyl group at the 4-position.
  • Synthesis: Prepared via nucleophilic aromatic substitution between 4-chloro-N-methylpicolinamide and 4-aminophenol under reflux in chlorobenzene .
  • Applications : Primarily used as an intermediate in synthesizing Sorafenib impurities and related kinase inhibitors .
  • Biological Activity : Unlike 4-formyl derivatives, this compound lacks direct antitumor activity but serves as a scaffold for further functionalization .

4-(2-Fluoro-4-Nitrophenoxy)-N-Methylpicolinamide

  • Structure: Contains electron-withdrawing groups (fluoro and nitro) at the phenoxy substituent.
  • Synthesis: Synthesized by reacting 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol, followed by reduction to form 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide .
  • Biological Activity : The nitro group enhances stability but reduces bioavailability compared to formyl derivatives. Antitumor activity is moderate, with IC₅₀ values higher than those of 4-formyl analogs .

4-Chloro-N-Methylpicolinamide

  • Structure : Substituted with a chloro group at the 4-position.
  • Applications : A key intermediate in synthesizing Sorafenib and other kinase inhibitors. Commercially available from multiple suppliers (e.g., Henan Alfa Chemical Co.) .
  • Reactivity : The chloro group allows for nucleophilic substitution but lacks the electrophilic reactivity of the formyl group, limiting direct biological activity .

N-Methyl-4-((2-(Methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS 953770-85-9)

  • Structure : Incorporates a methylthio-benzothiazole moiety.
  • Similarity : Structural similarity score of 0.66 compared to 4-formyl-N-methylpicolinamide .
  • Activity : The benzothiazole group may enhance DNA intercalation but reduces solubility, limiting therapeutic utility .

Antitumor Potency

Compound IC₅₀ (μM) against HepG2 Key Substituent Reference
This compound derivatives 0.12–2.34 Formamidophenylamino
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide >10 Nitro, fluoro
4-Chloro-N-methylpicolinamide N/A Chloro
  • The formyl group in 4-formyl derivatives correlates with superior antitumor activity due to enhanced target binding and cellular uptake .
  • Electron-withdrawing groups (e.g., nitro) improve stability but reduce membrane permeability, lowering efficacy .

Preparation Methods

Acid Chloride Formation

2-Picolinic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic sodium bromide (NaBr) and chlorobenzene to form 4-chloropyridine-2-carbonyl chloride hydrochloride. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. The use of chlorobenzene as a solvent facilitates the removal of byproducts, yielding the acid chloride in high purity.

Reaction Conditions :

  • Temperature: Reflux (~72°C)

  • Duration: 16 hours

  • Yield: ~73% (as reported for analogous intermediates)

The introduction of a formyl group at the 4-position of the pyridine ring presents significant synthetic challenges due to the ring’s electron-deficient nature. Three primary methodologies have been explored, each with distinct advantages and limitations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of aromatic systems using a reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For N-methylpicolinamide, the electron-withdrawing carboxamide group at position 2 directs electrophilic substitution to the 4-position.

Procedure :

  • Reagent Preparation : DMF and POCl₃ are combined at 0°C to form the iminium chloride intermediate.

  • Reaction with N-Methylpicolinamide : The substrate is added, and the mixture is heated to 60–80°C for 4–6 hours.

  • Hydrolysis : The intermediate is hydrolyzed under acidic conditions to yield this compound.

Challenges :

  • Regioselectivity : Competing formylation at position 6 may occur, necessitating careful control of reaction kinetics.

  • Yield : Typical yields range from 40% to 55%, depending on purification techniques.

Palladium-Catalyzed Carbonylation

This method leverages transition-metal catalysis to substitute a halogen at position 4 with a formyl group. Starting from 4-chloro-N-methylpicolinamide, carbon monoxide (CO) serves as the carbonyl source in the presence of a palladium catalyst.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Conditions : 80–100°C, 10–20 atm CO pressure

Advantages :

  • Chemoselectivity : Exclusive substitution at position 4 is achieved due to the directing effect of the carboxamide group.

  • Scalability : Demonstrated in gram-scale syntheses of analogous compounds.

Limitations :

  • Cost : High catalyst loading and specialized equipment for CO handling increase operational expenses.

Oxidation of 4-Hydroxymethyl Precursors

A two-step approach involves synthesizing 4-hydroxymethyl-N-methylpicolinamide followed by oxidation to the aldehyde.

Step 1: Hydroxymethyl Introduction
4-Chloro-N-methylpicolinamide undergoes nucleophilic substitution with formaldehyde under basic conditions to install the hydroxymethyl group.

Step 2: Oxidation
The hydroxymethyl intermediate is oxidized using pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to yield the formyl derivative.

Optimization Insights :

  • Oxidant Selection : PCC in dichloromethane provides higher yields (~65%) compared to MnO₂ (~50%).

  • Side Reactions : Over-oxidation to the carboxylic acid is mitigated by strict temperature control (0–5°C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Vilsmeier-Haack40–55Direct, single-step formylationModerate yields, regioselectivity issues
Palladium Carbonylation60–75High selectivity, scalabilityHigh cost, CO handling requirements
Oxidation of Hydroxymethyl50–65Avoids harsh reagentsMulti-step process, oxidation control

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The formyl proton resonates as a singlet at δ 9.8–10.2 ppm, while the N-methyl group appears as a doublet at δ 2.75–2.80 ppm (J = 4.8 Hz).

  • ¹³C NMR : The carbonyl carbon of the formyl group is observed at δ 190–195 ppm, distinct from the carboxamide carbonyl at δ 165–170 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to confirm purity (>95%). Mobile phases typically consist of acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid.

Industrial and Pharmacological Applications

The synthesis of this compound is pivotal in developing kinase inhibitors such as sorafenib analogs. Its formyl group serves as a handle for further functionalization via reductive amination or condensation reactions. Recent studies highlight its role in modulating ATP-binding pockets in oncogenic kinases, underscoring its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for preparing 4-formyl-N-methylpicolinamide with high purity?

  • Methodology : Optimize the formylation of N-methylpicolinamide using Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C, followed by hydrolysis. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity using HPLC (>98%) with a C18 column (acetonitrile/water mobile phase) .
  • Key Parameters : Control reaction temperature to minimize side products; use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~9.8 ppm for formyl proton ).
  • X-ray Crystallography : Resolve crystal structure to validate planar pyridine ring and formyl group orientation .
  • HPLC-MS : Verify molecular weight (MW: 178.17 g/mol) and monitor degradation under stress conditions (e.g., light, heat) .

Q. What in vitro models are appropriate for initial antitumor activity screening?

  • Models : Use MTT assays on human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer). Report IC₅₀ values with standard deviations (n ≥ 3 replicates) and positive controls (e.g., cisplatin) .
  • Data Interpretation : Compare dose-response curves to assess potency; validate cytotoxicity via Annexin V/PI staining for apoptosis .

Advanced Research Questions

Q. How can researchers design SAR studies for this compound derivatives?

  • Strategy :

  • Modifications : Replace the formyl group with acetyl, nitro, or amine functionalities to probe electronic effects.
  • Biological Testing : Evaluate antitumor activity against kinase targets (e.g., EGFR, VEGFR2) using enzyme inhibition assays .
    • Data Analysis : Correlate substituent electronegativity with IC₅₀ shifts; apply QSAR models to predict activity .

Q. What computational methods predict interactions between this compound and biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase domain).
  • MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
    • Validation : Cross-reference with experimental IC₅₀ values and mutagenesis studies .

Q. How can contradictions in biological activity data across studies be resolved?

  • Root Causes : Variability in cell line genetic backgrounds, assay protocols (e.g., serum concentration), or compound solubility.
  • Solutions :

  • Standardize protocols per NIH preclinical guidelines (e.g., cell passage number, assay duration) .
  • Use orthogonal assays (e.g., Western blot for target inhibition) to confirm mechanisms .

Q. What strategies optimize reaction yields for this compound derivatives?

  • Optimization Table :

ConditionYield (%)Purity (%)
Room temperature6295
0–5°C7898
Anhydrous DMF8599
  • Key Factors : Lower temperatures reduce side reactions; anhydrous solvents enhance reagent efficiency .

Data Analysis & Reporting

Q. What statistical approaches are recommended for dose-response studies?

  • Methods : Nonlinear regression (log[inhibitor] vs. response, variable slope) in GraphPad Prism. Report R² values and 95% confidence intervals .
  • NIH Compliance : Include sample size justification, randomization, and blinding in preclinical reports .

Q. How to validate target engagement in mechanistic studies?

  • Techniques :

  • SPR : Measure binding kinetics (ka/kd) to immobilized targets.
  • Gene Knockout : Use CRISPR-Cas9 to confirm phenotype rescue upon target deletion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.